molecular formula C11H9NO B3163005 4-Hydroxy-2-phenylpyridine CAS No. 883107-55-9

4-Hydroxy-2-phenylpyridine

Cat. No.: B3163005
CAS No.: 883107-55-9
M. Wt: 171.19 g/mol
InChI Key: HMNHOVLVFACRNY-UHFFFAOYSA-N
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Description

4-Hydroxy-2-phenylpyridine is an organic compound with the molecular formula C11H9NO. It is a derivative of pyridine, featuring a hydroxyl group at the 4-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-phenylpyridine typically involves the reaction of 2-phenylpyridine with oxidizing agents. One common method includes the use of bromobenzene and pyridine in the presence of lithium and dry ether, followed by the addition of water and subsequent distillation . Another approach involves the use of Grignard reagents and pyridine N-oxides, which can yield 2-substituted pyridines under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyridines, ketones, aldehydes, and various other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-phenylpyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-phenylpyridine is unique due to the presence of both a hydroxyl group and a phenyl ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNHOVLVFACRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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